molecular formula C15H18N2O6 B5748466 Methyl 1-[(4-methoxy-3-nitrophenyl)carbonyl]piperidine-4-carboxylate

Methyl 1-[(4-methoxy-3-nitrophenyl)carbonyl]piperidine-4-carboxylate

Cat. No.: B5748466
M. Wt: 322.31 g/mol
InChI Key: UZLQSSKSRXFGHR-UHFFFAOYSA-N
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Description

Methyl 1-[(4-methoxy-3-nitrophenyl)carbonyl]piperidine-4-carboxylate is an organic compound that features a piperidine ring substituted with a methoxy-nitrophenyl carbonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-methoxy-3-nitrophenyl)carbonyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy-nitrophenyl group: This step involves the nitration of a methoxy-substituted benzene ring, followed by coupling with the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-methoxy-3-nitrophenyl)carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-[(4-methoxy-3-nitrophenyl)carbonyl]piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of nitro and methoxy substituents on biological activity.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 1-[(4-methoxy-3-nitrophenyl)carbonyl]piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Methyl 1-[(4-nitrophenyl)carbonyl]piperidine-4-carboxylate: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    Methyl 1-[(4-methoxy-3-nitrophenyl)carbonyl]piperazine-4-carboxylate: Contains a piperazine ring instead of a piperidine ring, which can alter its chemical and biological properties.

Uniqueness

Methyl 1-[(4-methoxy-3-nitrophenyl)carbonyl]piperidine-4-carboxylate is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-(4-methoxy-3-nitrobenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-22-13-4-3-11(9-12(13)17(20)21)14(18)16-7-5-10(6-8-16)15(19)23-2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLQSSKSRXFGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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